1-[2-(3-Methylphenoxy)ethyl]piperazine
Description
1-[2-(3-Methylphenoxy)ethyl]piperazine is a piperazine derivative featuring a 3-methylphenoxyethyl side chain. Piperazine derivatives are widely studied for their pharmacological properties, particularly in modulating neurotransmitter systems. The 3-methylphenoxy group likely influences lipophilicity and receptor binding compared to other substituents, such as halogens or bulky aryl groups .
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]piperazine |
InChI |
InChI=1S/C13H20N2O/c1-12-3-2-4-13(11-12)16-10-9-15-7-5-14-6-8-15/h2-4,11,14H,5-10H2,1H3 |
InChI Key |
VFPRJDHZWDSDTD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCN2CCNCC2 |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of piperazine derivatives is highly dependent on substituents. Key analogs and their properties include:
Key Observations :
- Electron-Withdrawing Groups : Chlorine (as in the 3-Cl analog) increases lipophilicity and may enhance blood-brain barrier penetration compared to the methyl group in the target compound .
- Bulkier Substituents : GBR 12909’s bis(4-fluorophenyl)methoxy group confers high DAT affinity and selectivity, suggesting that larger substituents improve transporter binding .
- Methoxy Groups : Methoxy-substituted analogs (e.g., 2-MeO-phenyl) shift activity toward serotonergic receptors (e.g., 5-HT1A), highlighting the role of substituent position in receptor selectivity .
Pharmacological and Functional Comparisons
- Dopamine Transporter (DAT) Affinity: GBR 12909 and its analogs show IC₅₀ values in the low nanomolar range (e.g., 1.4–8.2 nM), attributed to their bulky, lipophilic substituents . The target compound’s 3-methylphenoxy group may result in lower DAT affinity due to reduced steric bulk compared to bis(4-fluorophenyl)methoxy groups.
- Serotonin Transporter (SERT) Selectivity :
- Neurochemical Effects :
- Compounds like GBR 12909 inhibit dopamine reuptake and maintain self-administration in primates, suggesting reinforcing effects . The target compound’s methyl group may alter these behavioral profiles.
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